molecular formula C16H17N3O3 B5769234 N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide

N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide

Cat. No. B5769234
M. Wt: 299.32 g/mol
InChI Key: LSHBAEJOXUKBDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as "Compound X" and is a derivative of pyridinecarboximidamide. The purpose of

Mechanism of Action

The mechanism of action of Compound X is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. Compound X has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, Compound X has been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, the modulation of neurotransmitter activity, and the inhibition of viral and bacterial replication. Additionally, Compound X has been shown to have anti-inflammatory properties and may have potential therapeutic effects for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using Compound X in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, Compound X has been shown to have a broad range of potential applications in various research fields. However, one limitation of using Compound X in lab experiments is its high cost, which may limit its accessibility to some researchers.

Future Directions

There are several potential future directions for research on Compound X. One direction is to further investigate its mechanism of action and identify specific targets for its activity. Another direction is to explore its potential therapeutic effects for various diseases, including cancer, infectious diseases, and neurological disorders. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for Compound X.

Synthesis Methods

Compound X is synthesized by reacting 2-cyanopyridine with 3,4-dimethylphenol and acetic anhydride in the presence of a base. The resulting compound is then reacted with hydroxylamine hydrochloride to yield Compound X. This synthesis method has been optimized to produce high yields of Compound X with high purity.

Scientific Research Applications

Compound X has been shown to have potential applications in various research fields, including cancer research, infectious disease research, and neuroscience research. In cancer research, Compound X has been shown to inhibit the growth of cancer cells and induce apoptosis. In infectious disease research, Compound X has been shown to have antiviral and antibacterial properties. In neuroscience research, Compound X has been shown to modulate the activity of neurotransmitters and have potential therapeutic effects for neurological disorders.

properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(3,4-dimethylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11-6-7-13(9-12(11)2)21-10-15(20)22-19-16(17)14-5-3-4-8-18-14/h3-9H,10H2,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHBAEJOXUKBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)ON=C(C2=CC=CC=N2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)O/N=C(/C2=CC=CC=N2)\N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661506
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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